molecular formula C21H27N3O3S B3009512 1-Benzhydryl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea CAS No. 1234980-86-9

1-Benzhydryl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea

Cat. No. B3009512
CAS RN: 1234980-86-9
M. Wt: 401.53
InChI Key: JYWGFSXWZCTDHL-UHFFFAOYSA-N
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Description

“1-Benzhydryl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea” is a chemical compound. It is related to the class of compounds known as piperazines . Piperazines are an important class of organic compounds, containing a six-membered ring with two nitrogen atoms at opposite positions in the ring .

Scientific Research Applications

Angiotensin-Converting Enzyme (ACE) Inhibition

This compound has been studied for its potential as an ACE inhibitor . ACE plays a crucial role in the body’s renin-angiotensin system, which regulates blood pressure. Inhibitors of ACE can be beneficial in treating cardiovascular diseases like hypertension and congestive heart failure. The derivatives of 1-Benzhydryl piperazine, which share a similar structure, have shown moderate ACE inhibitory activity, suggesting that 1-Benzhydryl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea could also be promising in this field .

Antimicrobial Activity

The antimicrobial properties of piperazine derivatives make them candidates for treating bacterial infections. Studies have shown that certain benzhydryl piperazine derivatives exhibit excellent to moderate activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus . This indicates that 1-Benzhydryl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea may also possess antimicrobial activities worth exploring .

Mechanism of Action

Target of Action

It’s known that compounds containing the indole nucleus, such as this one, can bind with high affinity to multiple receptors .

Mode of Action

It’s known that indole derivatives can possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound likely interacts with its targets, causing changes that result in these effects.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it’s likely that multiple pathways are affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Pharmacokinetics

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, it’s reasonable to assume that this compound has been designed with optimal pharmacokinetic properties in mind, to ensure effective bioavailability.

Result of Action

Given the range of biological activities associated with indole derivatives , it’s likely that the compound has a broad range of effects at the molecular and cellular level. These could include the inhibition of viral replication, the suppression of inflammation, the induction of cancer cell death, the inhibition of HIV infection, the neutralization of oxidative stress, the inhibition of microbial growth, the suppression of tuberculosis, the regulation of blood glucose levels, the inhibition of malaria parasites, and the inhibition of cholinesterase activity.

Action Environment

It’s known that the nature of substitutions on the benzhydryl ring and sulfonamide ring influences the antibacterial activity of similar compounds . Therefore, it’s reasonable to assume that the action, efficacy, and stability of this compound could also be influenced by various environmental factors.

properties

IUPAC Name

1-benzhydryl-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-28(26,27)24-14-12-17(13-15-24)16-22-21(25)23-20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,17,20H,12-16H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWGFSXWZCTDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea

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